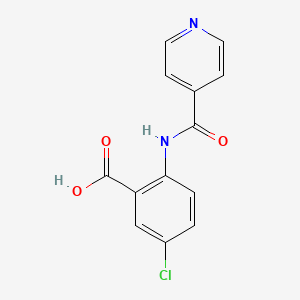
5-chloro-2-(isonicotinoylamino)benzoic acid
Overview
Description
5-Chloro-2-(isonicotinoylamino)benzoic acid is a chemical compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.67516. This compound is characterized by the presence of a chloro group, an isonicotinoylamino group, and a benzoic acid moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(isonicotinoylamino)benzoic acid typically involves the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the ortho position.
Reduction: The nitro group is then reduced to an amino group, resulting in 2-chloroaniline.
Acylation: The amino group is acylated with isonicotinoyl chloride to form the isonicotinoylamino derivative.
Oxidation: Finally, the compound is oxidized to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(isonicotinoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a catalyst or using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: Substitution reactions often use halogenating agents like bromine (Br2) or iodine (I2) under specific conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as 5-chloro-2-(isonicotinoylamino)benzene-1,4-dicarboxylic acid.
Reduction Products: Reduced derivatives, such as 5-chloro-2-(isonicotinoylamino)benzene-1,2-diamine.
Substitution Products: Substituted derivatives with different halogens or other functional groups.
Scientific Research Applications
5-Chloro-2-(isonicotinoylamino)benzoic acid has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-chloro-2-(isonicotinoylamino)benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-5-(isonicotinoylamino)benzoic acid: Similar structure with a different position of the chloro group.
5-Chloro-2-(nicotinoylamino)benzoic acid: Similar structure with a different isonicotinoylamino group.
Uniqueness: 5-Chloro-2-(isonicotinoylamino)benzoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both chloro and isonicotinoylamino groups makes it particularly versatile in organic synthesis.
Properties
IUPAC Name |
5-chloro-2-(pyridine-4-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-1-2-11(10(7-9)13(18)19)16-12(17)8-3-5-15-6-4-8/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQDUCZZXVXDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


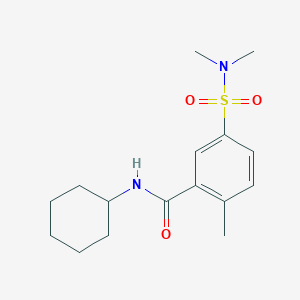
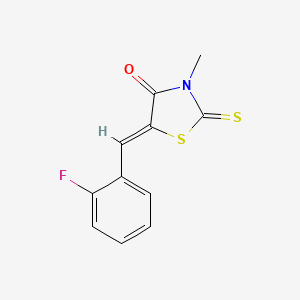
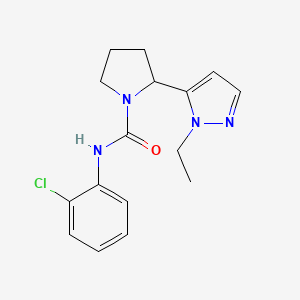
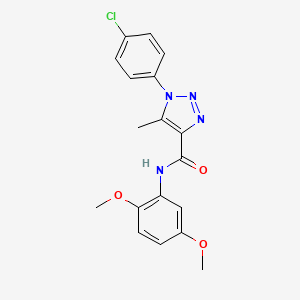
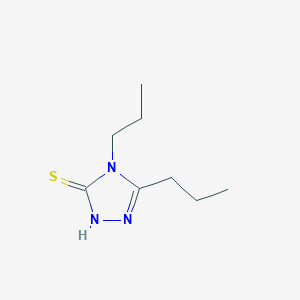
![hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B4804022.png)
AMINO}-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B4804026.png)
![N,N,4-trimethyl-2-[({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4804031.png)
![(5E)-1-ethyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4804042.png)
![N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4804049.png)
![6-chloro-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4804061.png)
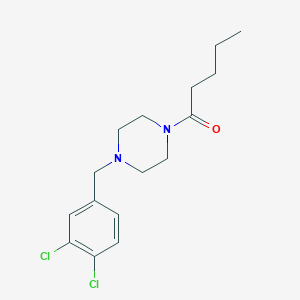

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1-benzofuran-2-carboxamide](/img/structure/B4804081.png)
